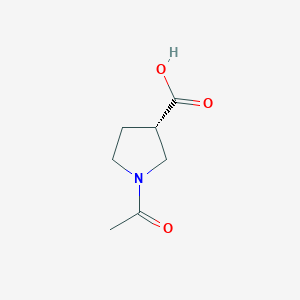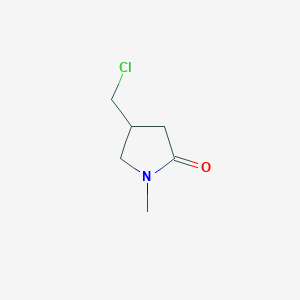![molecular formula C11H10N4S B13060695 6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13060695.png)
6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in the structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 3-methylphenylthiosemicarbazide. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the desired imidazo[2,1-b][1,3,4]thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation and survival of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
6-(3-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Propriétés
Formule moléculaire |
C11H10N4S |
|---|---|
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine |
InChI |
InChI=1S/C11H10N4S/c1-7-3-2-4-8(5-7)9-10(12)15-11(14-9)16-6-13-15/h2-6H,12H2,1H3 |
Clé InChI |
KRQJIOVTUDXCDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(N3C(=N2)SC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13060614.png)



![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13060635.png)
![Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate](/img/structure/B13060641.png)

![tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13060657.png)

![(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B13060668.png)

![1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13060681.png)

![2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol](/img/structure/B13060697.png)
